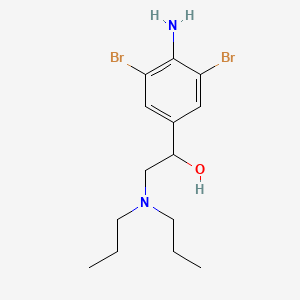
2-Propenoic acid, 2-methyl-3-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-3-oxo-, methyl ester, also known as methyl methacrylate, is an organic compound with the formula C5H8O3. It is a colorless liquid with a characteristic ester odor. This compound is widely used in the production of polymers and resins, making it a crucial component in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl methacrylate can be synthesized through several methods. One common method involves the esterification of methacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the acetone cyanohydrin route, where acetone cyanohydrin is first hydrolyzed to form methacrylamide, which is then esterified with methanol to produce methyl methacrylate. This process is often used in industrial settings due to its efficiency and high yield.
Industrial Production Methods
In industrial production, the acetone cyanohydrin route is widely used. The process involves the following steps:
Hydrolysis: Acetone cyanohydrin is hydrolyzed to form methacrylamide.
Esterification: Methacrylamide is esterified with methanol in the presence of an acid catalyst to produce methyl methacrylate.
Purification: The crude product is purified through distillation to obtain high-purity methyl methacrylate.
化学反応の分析
Types of Reactions
Methyl methacrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form polymethyl methacrylate (PMMA), a transparent thermoplastic.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and methanol.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat.
Addition Reactions: Typically carried out in the presence of a base or acid catalyst.
Hydrolysis: Conducted under reflux with either an acid or base catalyst.
Major Products Formed
Polymerization: Polymethyl methacrylate (PMMA)
Addition Reactions: Various substituted methacrylates
Hydrolysis: Methacrylic acid and methanol
科学的研究の応用
Methyl methacrylate has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of embedding media for electron microscopy.
Medicine: Utilized in the production of bone cement and dental materials.
Industry: Key component in the manufacture of acrylic sheets, paints, and coatings.
作用機序
The mechanism of action of methyl methacrylate primarily involves its polymerization to form PMMA. The polymerization process is initiated by free radicals, which attack the double bond of the methyl methacrylate molecule, leading to the formation of a polymer chain. The molecular targets and pathways involved in this process include the activation of the carbon-carbon double bond and the propagation of the polymer chain through successive addition of monomer units.
類似化合物との比較
Similar Compounds
- Ethyl methacrylate
- Butyl methacrylate
- 2-Hydroxyethyl methacrylate
Comparison
Methyl methacrylate is unique due to its high reactivity and ability to form transparent and durable polymers. Compared to ethyl methacrylate and butyl methacrylate, it has a lower molecular weight and higher volatility, making it more suitable for applications requiring rapid polymerization and high clarity. 2-Hydroxyethyl methacrylate, on the other hand, contains a hydroxyl group, which imparts hydrophilic properties, making it useful in biomedical applications.
特性
CAS番号 |
36832-93-6 |
|---|---|
分子式 |
C5H6O3 |
分子量 |
114.10 g/mol |
InChI |
InChI=1S/C5H6O3/c1-4(3-6)5(7)8-2/h1-2H3 |
InChIキー |
RHWVFTULIFCENJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


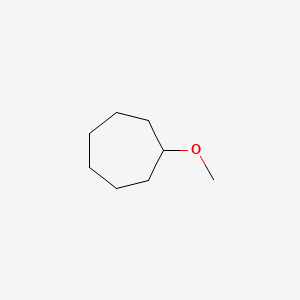
phosphanium bromide](/img/structure/B14667760.png)
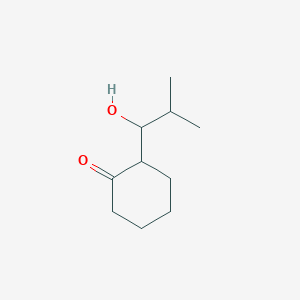
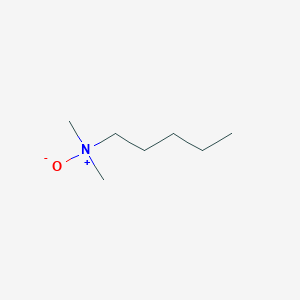
![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
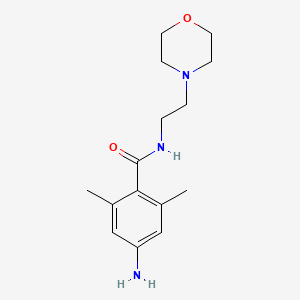
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
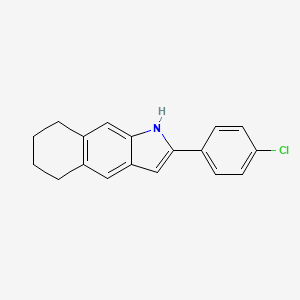
![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)
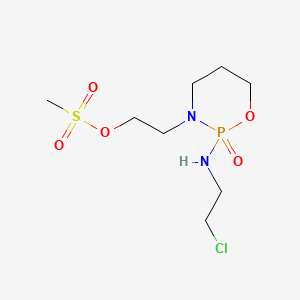
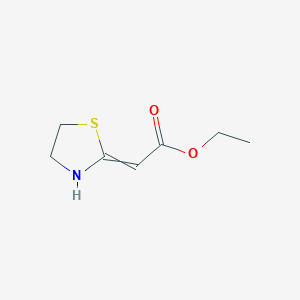
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)
